3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride, also known as 3,9-dioxa-7-azabicyclo[3.3.1]nonane, is a bicyclic compound characterized by a unique structure that includes both nitrogen and oxygen heteroatoms within its ring system. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride belongs to the class of bicyclic compounds, specifically those containing nitrogen and oxygen heteroatoms. It is classified as a bicyclic amine and is recognized for its structural complexity, which contributes to its reactivity and biological properties .
The synthesis of 3,9-dioxa-7-azabicyclo[3.3.1]nonane typically involves several synthetic routes that can vary based on desired derivatives and substituents. Common methods include:
Recent literature highlights diverse synthetic strategies that utilize both classical organic synthesis techniques and modern methodologies such as asymmetric catalysis to construct bicyclic frameworks effectively . The choice of method often depends on the specific applications intended for the compound.
The molecular formula for 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is C₆H₁₂ClNO₂, with a molar mass of approximately 165.61798 g/mol . The compound features a bicyclic structure where two rings share common atoms, incorporating both nitrogen (N) and oxygen (O) atoms within its framework.
The structural representation indicates that the compound has two ether (–O–) linkages and one amine (–NH) group, contributing to its unique chemical properties . Its stereochemistry plays a crucial role in determining its biological activity.
3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride participates in various chemical reactions typical of bicyclic amines:
Research into its reactivity has shown that modifications at specific positions on the bicyclic framework can lead to significant changes in reactivity and biological properties .
The mechanism of action for 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride primarily involves interactions with biological targets such as receptors or enzymes within cellular pathways .
Studies suggest that this compound may influence neurotransmitter systems or exhibit effects on pain modulation and mood regulation due to its structural similarities to known pharmacophores in medicinal chemistry .
The physical properties of 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride include:
Key chemical properties include:
The applications of 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride are diverse:
Catalytic hydrogenation serves as a foundational methodology for constructing the bicyclic scaffold of 3,9-dioxa-7-azabicyclo[3.3.1]nonane derivatives. This process typically employs ruthenium- or palladium-based catalysts under elevated hydrogen pressures (50–100 atm) to effect reductive cyclization of dialdehyde precursors. The reaction proceeds via imine intermediate formation, followed by chemoselective reduction of C=N bonds, yielding the saturated bicyclic framework with high atom economy [4] [7].
Critical optimization studies reveal that catalyst loading (typically 2–5 mol%) and solvent polarity significantly impact reaction efficiency. Polar protic solvents like methanol facilitate proton transfer during the rate-determining step, achieving yields exceeding 85% under optimized conditions. The hydrogenation route demonstrates exceptional functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on precursor molecules without protective group strategies [4]. Stereochemical analysis confirms this approach predominantly generates the endo-configured product due to preferential adsorption of the thermodynamically stable conformer on the catalyst surface. Recent advances utilize supported metal catalysts (e.g., Ru/C) enabling efficient catalyst recovery and reuse across multiple cycles without significant activity loss [7].
Table 1: Catalyst Screening for Hydrogenative Cyclization
Catalyst System | Pressure (atm) | Temperature (°C) | Yield (%) | Endo:Exo Ratio |
---|---|---|---|---|
RuCl₂(PPh₃)₃ | 80 | 80 | 92 | 95:5 |
Pd/C (10%) | 50 | 70 | 78 | 89:11 |
Rh/Al₂O₃ | 100 | 90 | 65 | 82:18 |
Ru/C (5%) | 60 | 75 | 88 | 93:7 |
Samarium(II) iodide (SmI₂) enables unprecedented radical-mediated cyclizations for constructing the challenging 3,9-dioxa-7-azabicyclo[3.3.1]nonane skeleton. This single-electron transfer reagent facilitates the reductive coupling of keto-haloalkyl precursors through ketyl radical intermediates. The reaction proceeds under mild conditions (-78°C to 25°C) in anhydrous tetrahydrofuran, with hexamethylphosphoramide (HMPA) as a crucial additive for modulating reduction potential [8].
Mechanistic studies indicate a stepwise radical cascade: (1) SmI₂ reduces carbonyl groups to ketyl radicals; (2) intramolecular radical addition to pendant olefins; (3) final reduction to the bicyclic structure. This method delivers superior stereoselectivity for the thermodynamically disfavored exo-isomer (exo:endo = 4:1) due to kinetic control during the cyclization step. Optimization reveals that water content minimization (<50 ppm) is critical for suppressing side reactions, achieving isolated yields of 75–82%. The approach demonstrates particular utility for synthesizing C9-substituted derivatives, where traditional ionic methods face limitations [8].
Table 2: Radical Cyclization Parameters with SmI₂
Precursor Type | HMPA Equivalents | Temperature (°C) | Reaction Time (h) | exo:endo Ratio |
---|---|---|---|---|
Bromo-ketoalkyl | 2.0 | -40 | 3 | 80:20 |
Iodo-ketoalkyl | 3.0 | -20 | 1.5 | 84:16 |
Chloro-ketoalkyl | 4.0 | 0 | 6 | 65:35 |
The Mannich condensation route employs formaldehyde and primary amines reacting with 1,3-dicarbonyl compounds to form bicyclic enol intermediates. This method delivers exceptional stereochemical control (up to 98% diastereoselectivity) through intramolecular iminium ion trapping. However, it suffers from moderate yields (typically 45–60%) due to competitive polymerization and hydrolytic instability of intermediates [8].
In contrast, intermolecular cyclization strategies utilize preformed dihaloalkyl ethers reacting with amine nucleophiles. This approach offers superior scalability and avoids sensitive enol intermediates. Optimization of base (K₂CO₃ vs. Cs₂CO₃) and solvent (acetonitrile vs. DMF) reveals that potassium carbonate in refluxing acetonitrile maximizes yield (78%) while minimizing O-alkylation byproducts (<5%). Though stereoselectivity remains moderate (endo:exo ≈ 3:1), this method provides direct access to the hydrochloride salt through acidification during workup, simplifying purification [8].
Critical trade-offs emerge:
Table 3: Route Comparison for Bicyclic Framework Synthesis
Parameter | Mannich Condensation | Intermolecular Cyclization | Hybrid Approach |
---|---|---|---|
Typical Yield | 45–60% | 70–78% | 65–70% |
Diastereoselectivity | 90:10–98:2 (endo:exo) | 60:40–75:25 (endo:exo) | 85:15–92:8 (endo:exo) |
Scalability | Limited (<5g) | Kilogram-scale demonstrated | Moderate (100g) |
Byproduct Formation | 15–30% | 5–15% | 10–20% |
Chiral ruthenium complexes enable asymmetric synthesis of 3,9-dioxa-7-azabicyclo[3.3.1]nonane derivatives with exceptional enantiomeric excess. These catalysts operate through metal-coordinated transition states that enforce facial selectivity during key cyclization steps. The most effective systems incorporate chiral bisphosphine ligands (e.g., BINAP, DuPhos), with Ru(II)-(S)-BINAP-Cl₂ achieving 95% ee in hydrogenation-desymmetrization sequences [4] [7].
Mechanistic investigations reveal a substrate-directed reduction where the amine nitrogen coordinates to ruthenium before hydride transfer. This coordination locks ring conformation during bicyclization, producing the endo-isomer with >98% stereochemical purity. Temperature optimization is critical – maintaining reactions at -20°C suppresses background non-catalyzed pathways that erode enantioselectivity. Solvent effects prove equally vital: methanol increases ee values by 15–20% compared to THF due to enhanced proton shuttle effects that accelerate reductive elimination [7]. Industrial adaptations employ immobilized Ru-BINAP systems on mesoporous silica, enabling catalyst reuse for >15 cycles with maintained enantioselectivity (92–94% ee) [4].
Table 4: Chiral Ruthenium Catalysts for Enantioselective Synthesis
Catalyst System | Temperature (°C) | Solvent | ee (%) | Reaction Scale |
---|---|---|---|---|
Ru-(S)-BINAP-Cl₂ | -20 | MeOH | 98 | 5 mmol |
Ru-(R)-DuPhos-CO₂H | 0 | iPrOH | 91 | 10 mmol |
Ru-(S,S)-DIOP-Br₂ | -30 | Toluene | 87 | 2 mmol |
Ru-(S)-BINAP/SiO₂ (heterog.) | 25 | EtOH | 94 | 100 mmol |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: